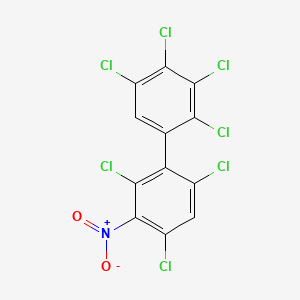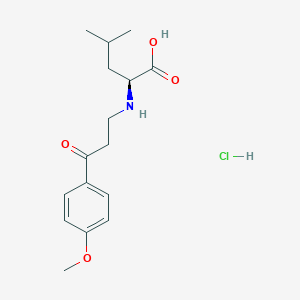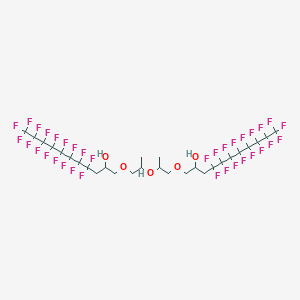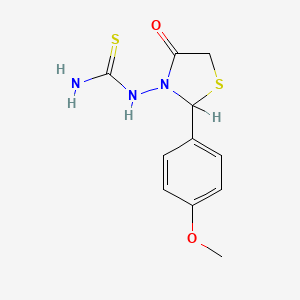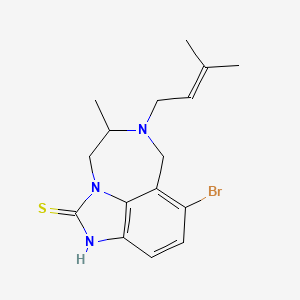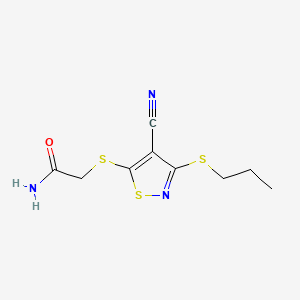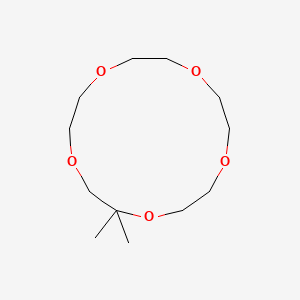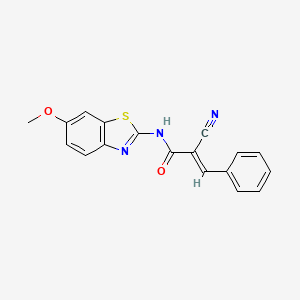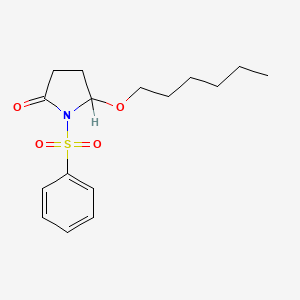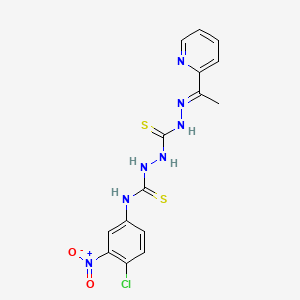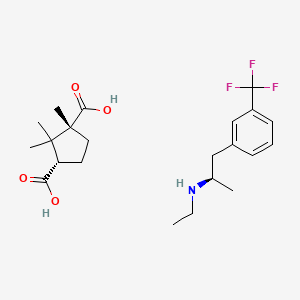
Levofenfluramine (+)-camphorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of levofenfluramine (+)-camphorate involves several steps. The primary synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 3-(trifluoromethyl)phenyl-2-propanamine using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the levorotatory enantiomer, which is then reacted with camphoric acid to form this compound .
Analyse Des Réactions Chimiques
Levofenfluramine (+)-camphorate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Levofenfluramine (+)-camphorate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: It is studied for its effects on neurotransmitter release and receptor interactions.
Mécanisme D'action
Levofenfluramine (+)-camphorate exerts its effects primarily through the modulation of neurotransmitter systems. It acts as a serotonin releasing agent and a dopamine receptor antagonist . The compound increases the release of serotonin by interacting with serotonin transporters, leading to enhanced serotonergic neurotransmission. Additionally, it antagonizes dopamine receptors, which may counteract its potential anorectic effects .
Comparaison Avec Des Composés Similaires
Levofenfluramine (+)-camphorate is similar to other compounds in the amphetamine family, such as dexfenfluramine and fenfluramine. it is unique in its specific enantiomeric form and its distinct pharmacological profile. Unlike dexfenfluramine, which is primarily responsible for appetite suppression, levofenfluramine is associated with unwanted side effects and does not exhibit significant anorectic properties . Similar compounds include:
Dexfenfluramine: The dextrorotatory enantiomer of fenfluramine.
Fenfluramine: The racemic mixture of levofenfluramine and dexfenfluramine.
This compound’s unique combination of serotonin releasing and dopamine antagonistic properties distinguishes it from other amphetamine derivatives.
Propriétés
Numéro CAS |
97158-53-7 |
|---|---|
Formule moléculaire |
C22H32F3NO4 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m11/s1 |
Clé InChI |
GBMYZGXLAHAFPC-HJYVOTIRSA-N |
SMILES isomérique |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
SMILES canonique |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


